molecular formula C26H38O3 B1431195 delta9(11)-Testosterone enanthate CAS No. 119698-27-0

delta9(11)-Testosterone enanthate

Cat. No.: B1431195
CAS No.: 119698-27-0
M. Wt: 398.6 g/mol
InChI Key: YLZQRXWCRVQXTO-QAXGJQJKSA-N
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Description

Delta9(11)-Testosterone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is characterized by the presence of a double bond between the 9th and 11th carbon atoms in the steroid structure. This modification enhances its anabolic properties while reducing its androgenic effects, making it a popular choice in medical and athletic settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta9(11)-Testosterone enanthate typically involves the deoxygenation of 9,11-epoxysteroids using hydrogen iodide (HI). This method selectively forms delta9(11) steroids, ensuring high purity and yield . The reaction conditions often include controlled temperatures and the use of specific catalysts to facilitate the deoxygenation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities and achieve pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions

Delta9(11)-Testosterone enanthate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different steroid derivatives.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by halogens or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Scientific Research Applications

Delta9(11)-Testosterone enanthate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential in hormone replacement therapy and the treatment of muscle-wasting diseases.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

Delta9(11)-Testosterone enanthate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound primarily targets muscle and bone tissues, promoting anabolic effects such as increased muscle mass and bone density. The molecular pathways involved include the activation of the androgen receptor signaling cascade, which regulates various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Testosterone enanthate: A widely used anabolic steroid with both anabolic and androgenic effects.

    Delta9(11)-Testosterone: Similar structure but without the enanthate ester, leading to different pharmacokinetics.

    Nandrolone decanoate: Another anabolic steroid with a different ester and slightly different effects.

Uniqueness

Delta9(11)-Testosterone enanthate is unique due to its specific structural modification, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred choice for individuals seeking the benefits of anabolic steroids with fewer androgenic side effects.

Properties

IUPAC Name

[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h14,17,20-21,23H,4-13,15-16H2,1-3H3/t20-,21-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQRXWCRVQXTO-QAXGJQJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119698-27-0
Record name delta9(11)-Testosterone enanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119698270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.9(11)-TESTOSTERONE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N080585M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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